An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Imatinib
An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Imatinib
Introduction
N-Desmethyl imatinib (B729), also known by its code CGP74588, is the principal and pharmacologically active metabolite of imatinib (Gleevec®), a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Formed predominantly in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this metabolite plays a significant role in the overall therapeutic effect and pharmacokinetic profile of imatinib. N-Desmethyl imatinib exhibits a similar in vitro potency to its parent compound by inhibiting the Bcr-Abl tyrosine kinase.[3][4] Understanding its synthesis and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and for the development of analytical standards for therapeutic drug monitoring. This guide provides a detailed overview of the synthesis process, experimental protocols, and characterization data for N-Desmethyl imatinib.
Synthesis of N-Desmethyl Imatinib
The synthesis of N-Desmethyl imatinib is a multi-step process that requires careful control of reaction conditions to achieve high purity.[5] While specific proprietary methods may vary, a common synthetic approach involves the coupling of key organic intermediates.[5][6] The general strategy focuses on constructing the core benzamide (B126) structure and subsequently attaching the piperazine (B1678402) and pyrimidinyl-pyridine moieties. The key distinction from imatinib synthesis is the use of a piperazine derivative that lacks the N-methyl group.
A plausible synthetic route can be conceptualized as a convergent synthesis involving two primary fragments:
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Fragment A: 4-(Piperazin-1-ylmethyl)benzoic acid derivative.
-
Fragment B: N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
The final step typically involves an amidation reaction to couple these two fragments.
Experimental Protocol: Conceptual Synthesis
The following protocol outlines a general methodology for the final amidation step to synthesize N-Desmethyl imatinib.
Objective: To couple the carboxylic acid of Fragment A with the aniline (B41778) of Fragment B.
Materials and Reagents:
-
4-(Piperazin-1-ylmethyl)benzoyl chloride (Activated Fragment A)
-
N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Fragment B)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Fragment B (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve 4-(piperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the solution of Fragment B at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield pure N-Desmethyl imatinib.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Characterization of N-Desmethyl Imatinib
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized N-Desmethyl imatinib. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and for quantification in biological matrices.
Experimental Protocol: HPLC Analysis
-
System: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm).[7]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[7][8]
-
Flow Rate: Isocratic elution at 0.7 mL/min.[7]
-
Detection: UV detection at 265 nm or 270 nm.[9]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase. For plasma samples, protein precipitation with methanol is a common preparation method.[7]
| Parameter | Typical Value/Condition | Source |
| Column Type | Reverse-Phase C18 | [7] |
| Mobile Phase | Methanol/Water with additives | [7] |
| Flow Rate | 0.7 - 1.0 mL/min | [7] |
| Detection λ | 265 - 270 nm | [9] |
| Linear Range (Plasma) | 3 - 700 ng/mL | [7][10] |
| Quantification Limit (Plasma) | 3 ng/mL | [7][10] |
Table 1: Summary of HPLC parameters for N-Desmethyl imatinib analysis.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for definitive identification and quantification based on the mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[10]
-
Sample Preparation: Similar to HPLC, with protein precipitation for plasma samples.[7]
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₂₉N₇O | [5] |
| Molecular Weight | 479.58 g/mol | [5] |
| Ionization Mode | ESI+ | [7] |
| MRM Transition | m/z 480 → 394 | [7][10] |
Table 2: Key Mass Spectrometry data for N-Desmethyl imatinib.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the arrangement of atoms within the molecule. Characteristic shifts in ¹H NMR would confirm the absence of the N-methyl group and the presence of all other structural protons.
| Data Type | Description |
| ¹H NMR | The spectrum would show characteristic aromatic proton signals, signals for the piperazine ring protons, the methylene (B1212753) bridge protons, and the methyl group on the phenyl ring. Crucially, it would lack the singlet peak around 2.5 ppm corresponding to the N-methyl group present in imatinib. |
| ¹³C NMR | The spectrum would confirm the presence of all 28 carbon atoms in their respective chemical environments. |
Table 3: Expected NMR Spectroscopic Data.
Characterization Workflow Diagram
This diagram outlines the process of analytical characterization for the synthesized compound.
Mechanism of Action and Signaling Pathway
N-Desmethyl imatinib, like its parent drug, functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl oncoprotein is a constitutively active kinase that drives the proliferation of cancer cells in CML.[11][12] By binding to the ATP-binding site of the kinase domain, N-Desmethyl imatinib blocks the phosphorylation of downstream substrates.[12][13] This action inhibits multiple signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to the suppression of cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[1][14]
Bcr-Abl Signaling Pathway Inhibition
The diagram below illustrates the inhibitory action of N-Desmethyl imatinib on the Bcr-Abl signaling cascade.
Conclusion
N-Desmethyl imatinib is a critically important molecule in the clinical pharmacology of imatinib. Its synthesis, while complex, can be achieved through established organic chemistry principles. Rigorous analytical characterization using HPLC, MS, and NMR is mandatory to ensure the compound's identity and purity for its use as a research tool or an analytical standard. A thorough understanding of its synthesis and properties is indispensable for professionals in drug development and clinical research focused on tyrosine kinase inhibitors.
References
- 1. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openread.academy [openread.academy]
- 3. novartis.com [novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | Netherlands Cancer Institute [nki.nl]
- 10. researchgate.net [researchgate.net]
- 11. Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
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